molecular formula C7H6BrNO3 B1525896 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 846048-15-5

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1525896
M. Wt: 232.03 g/mol
InChI Key: RKLHARUABHWIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 846048-15-5. It has a molecular weight of 232.03 .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. The InChI code is 1S/C7H6BrNO3/c1-9-3-4 (8)2-5 (6 (9)10)7 (11)12/h2-3H,1H3, (H,11,12) and the InChI key is RKLHARUABHWIDP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It is sealed in dry storage conditions . It is soluble in water and some organic solvents such as ethanol and dichloromethane .

Scientific Research Applications

Drug Precursors

This compound can serve as a precursor in drug synthesis. The related derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been used to prepare drugs due to their reactivity with active methylene nitriles .

Antibacterial Agents

Derivatives of this compound class have shown potential in antibacterial applications. They can be activated under certain conditions (like UV irradiation) to exhibit antibacterial properties .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which are structurally related to this compound, have demonstrated anti-inflammatory and analgesic activities. This suggests that 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid could be modified to enhance these properties .

Cancer Treatment

Indole derivatives are increasingly being studied for their application in treating cancer cells. Given the structural similarities, this compound may also hold potential in oncological research .

Ligands for Receptor Binding

Due to its structural framework, this compound could be used as a ligand for binding to various receptors in biological systems, aiding in the development of new therapeutic agents .

Synthesis of Biologically Active Compounds

The compound could be involved in the synthesis of biologically active compounds that show vital properties for treating various disorders .

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-9-3-4(8)2-5(6(9)10)7(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLHARUABHWIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725573
Record name 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

846048-15-5
Record name 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.